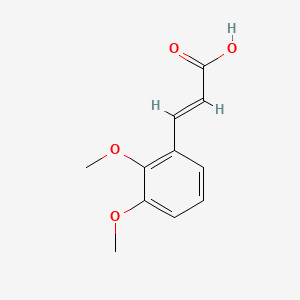

2,3-Dimethoxycinnamic acid

Description

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid derivatives are a broad class of organic compounds characterized by a phenyl ring attached to a propenoic acid moiety. beilstein-journals.org These compounds are ubiquitous in the plant kingdom, found in fruits, vegetables, and grains, and contribute to the vast pool of dietary phenolics. jocpr.comnih.gov The core structure of cinnamic acid, with its aromatic ring, alkene double bond, and carboxylic acid functional group, provides a versatile scaffold for chemical modifications, leading to a wide array of derivatives with enhanced or novel biological activities. nih.govbeilstein-journals.org

The scientific community has extensively investigated cinnamic acid derivatives for their pharmacological properties, which include antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govisca.menih.gov The nature and position of substituents on the phenyl ring play a crucial role in determining the biological efficacy of these derivatives. nih.gov For instance, the presence and location of hydroxyl or methoxy (B1213986) groups can significantly influence their activity. jocpr.comrsc.org This structure-activity relationship is a central theme in the ongoing research into cinnamic acid derivatives, driving the synthesis and evaluation of new analogues with improved therapeutic profiles. nih.govbeilstein-journals.org

Historical Perspectives in Phytochemical and Synthetic Compound Investigations

Historically, the investigation of cinnamic acid derivatives has been rooted in phytochemistry, with the isolation and characterization of these compounds from various plant sources. jocpr.comencyclopedia.pub While many cinnamic acid derivatives like ferulic acid and caffeic acid are well-known natural products, the history of 2,3-Dimethoxycinnamic acid is more recent in the context of natural discovery. encyclopedia.pub

Synthetically, this compound has been known for a longer period. Early methods for its preparation involved the Perkin reaction, which consists of heating 2,3-dimethoxybenzaldehyde (B126229) with acetic anhydride (B1165640) and sodium acetate (B1210297). orgsyn.org Another established method is the Doebner modification of the Knoevenagel condensation, reacting 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base like piperidine (B6355638). orgsyn.org More recently, its synthesis has been noted as a precursor in the creation of more complex molecules. thermofisher.com

A significant recent development in the phytochemical investigation of this compound was its isolation from a marine actinomycete, Nocardiopsis mentallicus, found in a deep-sea sediment sample from the South China Sea. nih.govnih.gov This discovery highlights the vast and still largely unexplored chemical diversity of marine microorganisms as a source of novel bioactive compounds.

Current Research Landscape and Academic Significance

The current research landscape for this compound has been significantly shaped by its recently identified biological activity as a quorum sensing inhibitor. nih.govnih.govresearchgate.net Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factors, biofilm formation, and antibiotic resistance. The ability of this compound to interfere with this system in bacteria like Chromobacterium violaceum has positioned it as a promising candidate for the development of novel anti-infective agents that circumvent the pressures of traditional bactericidal antibiotics. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPUWGAGVERSJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-60-1, 7345-82-6 | |

| Record name | 2',3'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7461-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,3-Dimethoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies for 2,3 Dimethoxycinnamic Acid

Isolation from Marine Microorganisms Research (e.g., Actinomycetes)

Recent scientific investigations have successfully identified 2,3-Dimethoxycinnamic acid as a natural product of marine microorganisms. Specifically, a 2024 study detailed its isolation from an actinomycete strain, Nocardiopsis metallica SCSIO 53858. nih.govnih.gov This strain was discovered in a deep-sea sediment sample collected from the South China Sea at a depth of 4,000 meters. nih.gov

The research marks a significant finding, as it is the first report of this compound being isolated from Nocardiopsis metallica. nih.gov The study was guided by the anti-quorum-sensing activity exhibited by the ethyl acetate (B1210297) extract of the actinomycete. nih.govnih.gov This biological activity was instrumental in tracking and isolating the active compound.

| Parameter | Details | Source(s) |

| Microorganism | Nocardiopsis metallica SCSIO 53858 | nih.govnih.gov |

| Source Type | Marine Actinomycete | nih.gov |

| Origin | Deep-sea sediment | nih.gov |

| Geographic Location | South China Sea (118°48′01″ E, 18°17′37″ N) | nih.gov |

| Isolation Yield | 27.7 mg from 17.6 g of crude extract | nih.gov |

Presence in Plant Extracts Research (e.g., Coffee, Cinnamic Acid Derivatives in Plants)

While many cinnamic acid derivatives are widespread in the plant kingdom, the natural occurrence of this compound in plant extracts is not well-documented in scientific literature. nih.govmdpi.com Research on coffee beans, for instance, has identified the presence of other isomers, such as 3,4-Dimethoxycinnamic acid, but not the 2,3- isomer. nih.govmdpi.com

Cinnamic acids and their methoxylated derivatives are key secondary metabolites in plants, playing roles in growth, development, and defense. nih.gov Compounds like ferulic acid, p-methoxycinnamic acid, and 3,4-dimethoxycinnamic acid are found in various medicinal plants and food sources. nih.gov However, studies specifically identifying this compound in plants are notably absent, suggesting its primary natural source may lie outside the plant kingdom, as evidenced by its discovery in marine actinomycetes. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of this compound from the crude extract of Nocardiopsis metallica required a sequence of advanced chromatographic techniques to separate it from a complex mixture of other metabolites. nih.gov

The process began with solid-state fermentation of the microorganism, followed by extraction using ethyl acetate to generate a crude extract. nih.gov This extract then underwent a multi-stage purification protocol. nih.gov The primary separation was achieved using Middle-Pressure Liquid Chromatography (MPLC) with an Octadecylsilyl (ODS) column, followed by further fractionation on a silica (B1680970) gel column via MPLC. nih.gov The final purification step involved semi-preparative High-Performance Liquid Chromatography (HPLC), which yielded the pure compound as a white amorphous powder. nih.gov

The definitive identification of the isolated compound as this compound was accomplished through rigorous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectra and mass spectrometry, which confirmed its molecular structure. nih.gov

| Step | Technique | Stationary Phase / Column | Elution Details | Source(s) |

| 1. Initial Separation | Middle-Pressure Liquid Chromatography (MPLC) | Octadecylsilyl (ODS) | Stepped gradient of Methanol-Water | nih.gov |

| 2. Fractionation | Middle-Pressure Liquid Chromatography (MPLC) | Silica Gel | Stepped gradient of Dichloromethane-Methanol | nih.gov |

| 3. Final Purification | Semi-preparative High-Performance Liquid Chromatography (HPLC) | ODS (YMC-pack ODS-A) | Isocratic elution with 55% Methanol-Water | nih.gov |

| 4. Structural Elucidation | Spectroscopy | Not Applicable | NMR and Mass Spectrometry | nih.gov |

Synthetic Strategies and Analogue Design in 2,3 Dimethoxycinnamic Acid Research

Chemical Synthesis Pathways for 2,3-Dimethoxycinnamic Acid Core Structure

The fundamental structure of this compound is typically assembled through carbon-carbon bond-forming reactions that establish the propenoic acid side chain on the 2,3-dimethoxybenzene ring. Key starting materials for these syntheses are often derived from 2,3-dimethoxybenzaldehyde (B126229).

Condensation reactions are a cornerstone in the synthesis of cinnamic acids, including the 2,3-dimethoxy variant. These reactions involve the joining of two molecules, often an aldehyde or ketone with a compound containing an active methylene (B1212753) group, accompanied by the elimination of a small molecule, such as water. wikipedia.org The Knoevenagel condensation and the Perkin reaction are two classical examples of such transformations widely employed for this purpose. alfa-chemistry.comlongdom.org

The Knoevenagel condensation is a highly effective method for synthesizing cinnamic acid derivatives. wikipedia.org The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the process commences with the reaction of 2,3-dimethoxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a base, and subsequent heating promotes decarboxylation of the intermediate to yield the final α,β-unsaturated acid product. sci-hub.se Greener synthetic approaches have also been explored, utilizing catalysts like proline in solvents such as ethanol (B145695) to create more sustainable reaction conditions. nih.gov Ultrasound has also been shown to promote Knoevenagel condensations, often leading to higher efficiencies compared to classical reflux conditions. sci-hub.se

Table 1: Knoevenagel Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 2,3-Dimethoxybenzaldehyde | Malonic Acid | Piperidine/Pyridine | This compound |

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classical method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.orghandwiki.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, which acts as a base catalyst. longdom.orgbyjus.com

In the context of this compound synthesis, 2,3-dimethoxybenzaldehyde would be reacted with acetic anhydride in the presence of a base like sodium acetate (B1210297). iitk.ac.in The mechanism involves the formation of an enolate from the acetic anhydride, which then attacks the aldehyde. byjus.com Subsequent elimination and hydrolysis steps yield the desired cinnamic acid derivative. longdom.org This method is a robust and time-honored technique for accessing a wide array of substituted cinnamic acids. iitk.ac.in

Table 2: Perkin Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,3-Dimethoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound |

The Heck reaction, a palladium-catalyzed cross-coupling reaction, offers a modern and versatile approach to the synthesis of substituted alkenes, including cinnamic acid derivatives. wikipedia.org The reaction typically couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this methodology, a suitable aryl halide, such as 2,3-dimethoxy-iodobenzene, would be reacted with acrylic acid. odinity.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the trans-substituted cinnamic acid product and regenerate the catalyst. odinity.com This reaction is known for its high degree of stereoselectivity, typically yielding the trans (E) isomer. organic-chemistry.org

Table 3: Heck Coupling Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2,3-Dimethoxy-iodobenzene | Acrylic Acid | Palladium(II) Acetate | Triethylamine | This compound |

Derivatization Strategies and Analogue Synthesis

Derivatization of the carboxylic acid moiety of this compound is a key strategy for creating analogues with potentially modulated properties. Amide derivatives are a particularly important class, often synthesized to explore new biological activities.

The synthesis of amide derivatives from this compound generally proceeds through a two-step sequence involving the activation of the carboxylic acid followed by reaction with an amine. A common method for activation is the conversion of the carboxylic acid to an acyl chloride. japsonline.com This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. japsonline.com

The resulting (E)-3-(2,3-dimethoxyphenyl)acryloyl chloride is a reactive intermediate that can then be coupled with various primary or secondary amines to yield a diverse range of cinnamamides. japsonline.com

A specific and highly reactive amide derivative is the acyl azide (B81097), such as 2,3-dimethoxycinnamoyl azide. This compound can be synthesized by reacting the precursor, 2,3-dimethoxycinnamoyl chloride, with an azide salt like sodium azide (NaN₃). masterorganicchemistry.comaskfilo.com This nucleophilic acyl substitution reaction readily forms the acyl azide. masterorganicchemistry.com Acyl azides are versatile synthetic intermediates, notably used in the Curtius rearrangement to form isocyanates, which can be further converted to amines. askfilo.com

Table 4: Synthesis of this compound Amide Derivatives

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |

| This compound | Thionyl Chloride (SOCl₂) | 2,3-Dimethoxycinnamoyl Chloride | Amine (R-NH₂) | 2,3-Dimethoxycinnamide |

| 2,3-Dimethoxycinnamoyl Chloride | Sodium Azide (NaN₃) | N/A | N/A | 2,3-Dimethoxycinnamoyl Azide |

Ester Derivatives Synthesis

The synthesis of ester derivatives from this compound is a fundamental strategy in medicinal chemistry to enhance properties like lipophilicity, which can influence cell membrane permeability and bioavailability. The primary methods for this transformation involve direct, acid-catalyzed esterification or the use of coupling agents to facilitate the reaction between the carboxylic acid and an alcohol.

One of the most classic methods is Fischer-Speier esterification . This approach involves reacting this compound with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

A more modern and often higher-yielding method is Steglich esterification . This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-(dimethylamino)pyridine (DMAP). The DCC activates the carboxylic acid group of this compound, making it more susceptible to nucleophilic attack by an alcohol. This method is advantageous as it can be performed under mild, room-temperature conditions.

Table 1: Common Synthetic Methods for Esterification of Cinnamic Acids

| Method | Reagents & Conditions | Description |

| Fischer-Speier Esterification | Alcohol (ROH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | An equilibrium reaction where the carboxylic acid is directly reacted with an alcohol under acidic conditions. |

| Steglich Esterification | Alcohol (ROH), DCC, DMAP, Dichloromethane (DCM), Room Temperature | A mild condensation reaction where a coupling agent (DCC) activates the carboxylic acid for reaction with an alcohol. |

Hydrazide Derivatives Synthesis

Hydrazide derivatives are important synthetic intermediates and are themselves a class of compounds with significant biological activities. The synthesis of 2,3-dimethoxycinnamohydrazide can be achieved through several reliable routes, most commonly involving the hydrazinolysis of a corresponding ester.

The most direct pathway begins with the synthesis of an alkyl ester of this compound, such as the methyl or ethyl ester, using the methods described previously. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. The reaction, known as hydrazinolysis , involves the nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. This method is generally efficient and yields clean products.

An alternative strategy involves the activation of the carboxylic acid itself. The this compound can be converted into an activated intermediate, such as an acid chloride or an N-acylbenzotriazole. This activated species then readily reacts with hydrazine at room temperature to yield the desired cinnamoyl hydrazide. This approach avoids the initial esterification step but requires the handling of more reactive intermediates.

Table 2: Primary Synthetic Routes to Hydrazide Derivatives

| Route | Key Steps | Description |

| Hydrazinolysis of Esters | 1. Esterification of the acid. 2. Reaction of the ester with hydrazine hydrate. | A two-step process where an ester intermediate is converted to the hydrazide. |

| Activation of Carboxylic Acid | 1. Conversion of the acid to an activated form (e.g., acid chloride). 2. Reaction with hydrazine. | A direct conversion method that proceeds through a highly reactive intermediate. |

Conjugation with Other Bioactive Moieties

Conjugating this compound with other known bioactive molecules is a sophisticated strategy aimed at creating hybrid compounds with potentially synergistic or novel pharmacological activities. This approach leverages the structural features of this compound as a scaffold to be linked with other pharmacophores.

A documented application of this compound is in the synthesis of (2E,2′E,2′′E)-N,N′,N′′-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide]. fishersci.ca In this synthesis, the carboxylic acid group of three molecules of this compound is activated and reacted with the amino groups of tris(2-aminoethyl)amine, forming stable amide bonds. This creates a larger, multi-armed molecule where the cinnamic acid moiety is presented in triplicate.

Another synthetic route utilizes this compound to create conjugates with xanthine (B1682287) derivatives, which are known for their activity as adenosine (B11128) receptor antagonists. nih.gov For instance, a substituted 8-styrylxanthine was synthesized from this compound, effectively merging the structural features of both parent molecules into a single hybrid compound. nih.gov

Furthermore, this compound has been employed as a key starting material in the synthesis of other bioactive scaffolds. For example, it is a precursor for preparing 8-hydroxycoumarin (B196171) via a Lewis acid-promoted cyclization. nih.gov This coumarin (B35378) derivative can then be further conjugated, for instance, through glycosidation reactions to create fluorescent coumarin glucosides, demonstrating the utility of this compound in building complex, functional molecules. nih.gov

Table 3: Examples of Conjugation Strategies Involving this compound

| Conjugate Type | Bioactive Moiety | Synthetic Linkage |

| Tris-amide conjugate | Tris(2-aminoethyl)amine | Amide Bond |

| Styrylxanthine | Xanthine | Styryl and Amide Bonds |

| Coumarin Precursor | Coumarin | Intramolecular Cyclization |

Pharmacological and Biological Activity Investigations of 2,3 Dimethoxycinnamic Acid

Antioxidant Activity Research

The antioxidant potential of cinnamic acid and its derivatives is a significant area of study. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. The research into 2,3-Dimethoxycinnamic acid's antioxidant capabilities involves various methodologies to assess its ability to neutralize free radicals and support cellular defense systems.

In Vitro Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

In vitro radical scavenging assays are fundamental in determining the direct antioxidant capacity of a compound. These tests measure a substance's ability to neutralize stable synthetic radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydroxyl radical scavenging assay are two of the most common methods employed. japsonline.com The principle of the DPPH assay involves the discoloration of the purple DPPH radical solution in the presence of an antioxidant, which donates a hydrogen atom or electron to neutralize it. mdpi.com Similarly, the hydroxyl radical assay assesses the compound's ability to quench the highly reactive hydroxyl radical (•OH).

While the antioxidant activity of many cinnamic acid derivatives has been documented, specific data from DPPH or hydroxyl radical scavenging assays for this compound are not extensively available in the current scientific literature. However, studies on the closely related isomer, 3,4-Dimethoxycinnamic acid, and its derivatives provide some context. For instance, novel amide derivatives of 3,4-Dimethoxycinnamic acid synthesized with substituted 2-aminothiophenes were evaluated for their antioxidant potential. japsonline.com These compounds demonstrated good scavenging activity against both DPPH and hydroxyl radicals, with some derivatives showing activity comparable to the standard antioxidant, ascorbic acid. japsonline.com

Table 1: In Vitro Antioxidant Activity of 3,4-Dimethoxycinnamic Acid Derivatives

| Compound | DPPH Scavenging Activity (% Inhibition at 100 µM) | Hydroxyl Radical Scavenging Activity (% Inhibition) |

|---|---|---|

| Derivative 1A | Good | Comparable to Standard |

| Derivative 2A | Good | Greater than Standard |

| Derivative 3A | Good | Greater than Standard |

| Ascorbic Acid (Standard) | Reference | Reference |

Note: This data is for derivatives of 3,4-Dimethoxycinnamic acid and is presented for comparative purposes due to the lack of specific data for the 2,3-isomer. japsonline.com The term "Good" indicates notable activity as reported in the study.

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, a compound's antioxidant effect can also be mediated by its influence on endogenous cellular defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes. nih.gov These genes encode for antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and components of the glutathione (B108866) (GSH) system. nih.govresearchgate.net

Specific research directly linking this compound to the activation of the Nrf2 pathway or the upregulation of specific antioxidant enzymes has not been identified. However, studies on related molecules suggest this is a plausible mechanism. For example, various methylated cinnamic acid derivatives have been shown to improve cell viability and indirectly increase the expression of endogenous antioxidant enzymes. nih.gov Furthermore, 2-methoxycinnamaldehyde, another related compound, has been demonstrated to activate the Nrf2 pathway, leading to enhanced autophagy flux and subsequent anti-inflammatory effects in macrophages. nih.gov This suggests that methoxy-substituted cinnamic structures may have the potential to modulate these critical cellular defense systems.

In Vivo Antioxidant Effects

Translating in vitro findings to a whole-organism context requires in vivo studies. These investigations typically involve animal models where oxidative stress is induced, and the ability of the test compound to mitigate its effects is measured by analyzing biomarkers in tissues and blood.

Currently, there is a lack of available scientific literature detailing in vivo antioxidant studies conducted specifically on this compound. Research on other methoxy (B1213986) derivatives of cinnamic acid has shown that they can positively influence the oxidative stress balance in animal models, but direct evidence for the 2,3-isomer is pending further investigation. nih.gov

Anti-inflammatory Activity Research

Inflammation is a protective biological response, but its dysregulation can lead to chronic inflammatory diseases. Denaturation of tissue proteins is a well-documented cause of inflammation. rjpbcs.com Cinnamic acid derivatives have been investigated for their potential to modulate inflammatory processes.

In Vitro Inflammation Models (e.g., Protein Denaturation, HRBC Membrane Stabilization)

Simple and effective in vitro models are used for the preliminary screening of anti-inflammatory activity. The inhibition of protein denaturation is one such method. Since protein denaturation is a characteristic feature of inflammation, a compound that can prevent this process is considered to have potential anti-inflammatory properties. nih.govijpsjournal.com

Another widely used technique is the Human Red Blood Cell (HRBC) membrane stabilization assay. The HRBC membrane is analogous to the lysosomal membrane, which, when destabilized during inflammation, releases enzymes that cause tissue damage. thepharmajournal.comnih.gov Therefore, the ability of a substance to stabilize the HRBC membrane against heat or hypotonicity-induced lysis can be correlated with anti-inflammatory activity. researchgate.netjamdsr.com

Table 2: In Vitro Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives

| Compound | Protein Denaturation (% Inhibition at 100 µg/mL) | HRBC Membrane Stabilization (% Protection at 100 µg/mL) |

|---|---|---|

| Derivative 1A | 83.87 | 79.43 |

| Derivative 2A | 86.51 | 83.21 |

| Derivative 3A | 85.34 | 81.54 |

| Ibuprofen (Standard) | 85.04 | 80.12 |

Note: This data is for derivatives of 3,4-Dimethoxycinnamic acid and is presented for comparative purposes due to the lack of specific data for the 2,3-isomer. japsonline.com

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of compounds are often rooted in their ability to modulate specific molecular pathways and the production of inflammatory mediators. Key targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govrootspress.org Additionally, the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), is a critical aspect of the inflammatory cascade. nih.govnih.gov

There is currently no specific research available that details the effects of this compound on these particular inflammatory mediators and pathways. However, the broader family of cinnamic acid derivatives has been shown to possess anti-inflammatory properties, with some compounds exhibiting inhibitory effects on COX and LOX enzymes. mdpi.comnih.gov For example, derivatives of 3,4-dimethoxycinnamic acid have been shown to have moderate activity in soybean lipoxygenase inhibition. mdpi.com The reduction of pro-inflammatory cytokines is another mechanism through which related compounds exert their effects. nih.gov Further research is needed to determine if this compound specifically modulates these key inflammatory targets.

In Vivo Anti-inflammatory Models

Currently, specific in vivo studies investigating the anti-inflammatory activity of this compound, such as the carrageenan-induced paw edema model in rats, are not available in the reviewed scientific literature. While related cinnamic acid derivatives have been evaluated for their anti-inflammatory effects in animal models, dedicated research on the 2,3-dimethoxy isomer is required to determine its potential in this area. mdpi.comnih.gov

Antimicrobial Activity Research

The antimicrobial potential of this compound has been a subject of scientific inquiry, with research exploring both its direct effects on microbial growth and its ability to interfere with bacterial communication systems.

Investigations into the direct antimicrobial activity of this compound have revealed that it possesses limited bactericidal or bacteriostatic effects. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for this compound against Chromobacterium violaceum CV026. nih.govmdpi.com The MIC value was found to be greater than 500 μg/mL. nih.gov This high MIC value indicates that the compound has weak direct antimicrobial activity against this bacterium, suggesting that its primary mechanism of action is not through direct inhibition of bacterial growth. nih.gov

A significant focus of the research on this compound has been its role as a quorum sensing (QS) inhibitor. nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the expression of virulence factors. nih.gov By disrupting this communication system, QS inhibitors can reduce bacterial pathogenicity without exerting selective pressure that leads to drug resistance. nih.gov this compound, isolated from the marine actinomycete Nocardiopsis mentallicus SCSIO 53858, has been identified as a promising QS inhibitor in studies using Chromobacterium violaceum as a model organism. nih.govnih.gov

This compound has demonstrated a robust ability to inhibit several quorum sensing-regulated virulence factors in C. violaceum CV026 at sub-MIC concentrations. nih.gov The compound effectively reduced the production of the purple pigment violacein (B1683560), hindered the formation of biofilms, and inhibited swarming motility, all of which are crucial for bacterial pathogenicity. nih.govnih.gov

At a concentration of 150 μg/mL, this compound inhibited violacein production by 73.9%, swarming motility by 37.8%, and biofilm formation by 65.9%. nih.govmdpi.com The inhibitory effects were observed to be concentration-dependent. researchgate.net For instance, biofilm formation was reduced by 36.5% at 100 μg/mL and 65.9% at 150 μg/mL. nih.gov

To understand the molecular basis of its QSI activity, the effect of this compound on the expression of key QS-related genes in C. violaceum was investigated using quantitative reverse transcription polymerase chain reaction (qRT-PCR). nih.gov The results showed that treatment with 150 μg/mL of the compound significantly suppressed the expression of the signal receptor protein gene cviR. nih.govnih.gov Consequently, the expression of downstream genes responsible for violacein production, namely vioA, vioB, and vioE, was also inhibited. nih.govnih.gov Interestingly, the expression of two other genes in the violacein operon, vioC and vioD, was enhanced following treatment. nih.gov This modulation of gene expression disrupts the QS signaling pathway, leading to the observed reduction in virulence. nih.gov

Molecular docking studies were performed to elucidate the mechanism by which this compound interferes with the QS system. nih.gov The analysis revealed that the compound likely acts as a competitive inhibitor. nih.gov It was observed to bind to the same receptor pocket on the CviR protein as the natural signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL). nih.govnih.govresearchgate.net By occupying this binding site, this compound prevents the native ligand from binding and activating the CviR receptor, thereby blocking the downstream signaling cascade that controls virulence factor expression. nih.gov The docking energy required for this compound to bind to CviR was higher than that for the natural ligand, a difference attributed to variations in hydrogen bonding and hydrophobic interactions within the active site. researchgate.net

Quorum Sensing Inhibition (QSI) Studies

Anticancer Activity Research

Research into the anticancer properties of this compound has largely focused on a synthetic derivative, 2,3-dimethoxycinnamoyl azide (B81097) (DMCA). Studies have explored its effects both as a standalone agent and in combination with established chemotherapeutic drugs, revealing promising results in preclinical settings.

While direct studies on the in vitro cytotoxicity of this compound are limited in the available literature, research on its derivative, 2,3-dimethoxycinnamoyl azide (DMCA), has demonstrated notable antiproliferative effects, particularly in the context of bladder cancer.

In a study investigating the effects of DMCA on transitional cell carcinoma (TCC) cell lines, it was observed that DMCA, when used in combination with the histone deacetylase inhibitor (HDACI) romidepsin (B612169), significantly inhibited cell growth. researchgate.net The study treated three TCC cell lines (T24, UMUC3, and TCC-SUP) with DMCA at concentrations of 10 and 25 μmol/L. researchgate.net The results indicated that while romidepsin alone had a growth inhibitory effect, the addition of DMCA greatly enhanced this effect, suggesting a potentiation of the antiproliferative activity of romidepsin. researchgate.net

It is important to note that the direct cytotoxic effects and specific IC50 values for this compound on a wide range of cancer cell lines have not been extensively documented in the reviewed scientific literature. The primary focus has been on its more potent azide derivative, DMCA, and its synergistic activities.

The mechanism by which 2,3-dimethoxycinnamoyl azide (DMCA) exerts its anticancer effects appears to be linked to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly when used in conjunction with romidepsin. researchgate.netaacrjournals.org

In studies on human bladder cancer cell lines, the combination of DMCA and romidepsin led to a significant increase in both apoptosis and cell cycle arrest at the G1-S phase checkpoint. aacrjournals.org This suggests that the combination treatment can effectively halt the proliferation of cancer cells and trigger their self-destruction. aacrjournals.org The observed cell cycle arrest was accompanied by changes in the expression of key cell cycle regulatory proteins. researchgate.netaacrjournals.org Specifically, the combination treatment enhanced the induction of p21, a protein that inhibits cell cycle progression, and increased the hypophosphorylation of the retinoblastoma protein (Rb), which is a critical step in enforcing the G1 checkpoint. aacrjournals.org

These findings indicate that DMCA potentiates the biological activities of romidepsin, leading to a more pronounced effect on the cellular machinery that governs cell division and survival in cancer cells. researchgate.netaacrjournals.org

A significant area of research for 2,3-dimethoxycinnamoyl azide (DMCA) has been its synergistic interaction with the established chemotherapeutic agent, romidepsin. researchgate.netaacrjournals.org Romidepsin is a histone deacetylase inhibitor (HDACI) used in the treatment of certain cancers. aacrjournals.org

Research has shown that DMCA can potentiate the HDACI activity of romidepsin in bladder cancer cells. researchgate.netaacrjournals.org This synergistic relationship means that the combined effect of the two agents is greater than the sum of their individual effects. In vitro studies on transitional cell carcinoma (TCC) cell lines demonstrated that DMCA significantly enhanced the growth-inhibitory effects of romidepsin. researchgate.net For instance, when T24 and UMUC3 cells were treated with 0.75 ng/mL of romidepsin, and TCC-SUP cells with 0.3 ng/mL of romidepsin, the addition of DMCA at 10 and 25 μmol/L markedly increased the inhibition of cell proliferation. researchgate.net

This enhancement of romidepsin's activity by DMCA suggests a potential clinical application where the combination could be used to increase the therapeutic efficacy of romidepsin, potentially allowing for lower doses of the chemotherapeutic agent and reducing associated side effects. researchgate.net

Table 1: Synergistic Antiproliferative Effects of DMCA and Romidepsin on Bladder Cancer Cell Lines

| Cell Line | Romidepsin Concentration | DMCA Concentration (μmol/L) | Observed Effect |

| T24 | 0.75 ng/mL | 10 and 25 | Enhanced growth inhibition |

| UMUC3 | 0.75 ng/mL | 10 and 25 | Enhanced growth inhibition |

| TCC-SUP | 0.3 ng/mL | 10 and 25 | Enhanced growth inhibition |

Data sourced from studies on the combined effect of 2,3-dimethoxycinnamoyl azide (DMCA) and romidepsin. researchgate.net

The promising in vitro results of the synergistic combination of 2,3-dimethoxycinnamoyl azide (DMCA) and romidepsin were further investigated in in vivo animal models of human bladder cancer. researchgate.netaacrjournals.org These studies aimed to determine if the enhanced anticancer effects observed in cell cultures would translate to a reduction in tumor growth in a living organism.

In a xenograft model where human bladder cancer cells were implanted in mice, the combination treatment of DMCA and romidepsin was shown to significantly enhance the in vivo antitumor effect compared to romidepsin alone. researchgate.netaacrjournals.org A notable finding from this research was that the enhanced antitumor efficacy was achieved without a corresponding increase in toxicity, as evidenced by the lack of additional weight loss in the mice receiving the combination therapy compared to those treated with romidepsin alone. researchgate.netaacrjournals.org

These in vivo findings corroborate the in vitro data and suggest that DMCA has the potential to be a valuable adjunct in romidepsin-based chemotherapy for bladder cancer, improving its therapeutic index. researchgate.net

Table 2: Summary of In Vivo Antitumor Efficacy of DMCA and Romidepsin Combination

| Animal Model | Cancer Type | Treatment | Key Findings |

| Mouse Xenograft | Human Bladder Cancer | Romidepsin + DMCA | Enhanced antitumor effect compared to romidepsin alone. |

| Mouse Xenograft | Human Bladder Cancer | Romidepsin + DMCA | No significant increase in weight loss compared to romidepsin alone. |

Based on in vivo studies of the synergistic effects of 2,3-dimethoxycinnamoyl azide (DMCA) and romidepsin. researchgate.netaacrjournals.org

Other Emerging Biological Activities

Beyond its anticancer potential, the broader class of cinnamic acid derivatives has been explored for other biological functions, including roles in metabolic health.

While direct and specific research on the hypolipidemic (lipid-lowering) functionality of this compound is not extensively available in the reviewed literature, studies on other dimethoxycinnamic acid isomers and cinnamic acid derivatives suggest a potential role in lipid metabolism.

For instance, a study investigating the effects of three different dimethoxycinnamic acids (2,4-DMC, 3,4-DMC, and 3,5-DMC) in rats fed a high-cholesterol diet found that these compounds could decrease serum cholesterol. mdpi.com Notably, 3,4-dimethoxycinnamic acid demonstrated significant choleretic activity, increasing bile flow and the concentration of bile acids and phospholipids, which can contribute to the elimination of cholesterol. mdpi.com Another study on various cinnamic acid derivatives, including 3,4-dimethoxycinnamic acid, also reported that many of these compounds exhibited a significant decrease in lipidemic indices in Triton-induced hyperlipidemic rats. nih.govnih.gov

Although these findings are for related compounds, they suggest that the dimethoxy substitution pattern on the cinnamic acid backbone can confer hypolipidemic properties. Further research is warranted to specifically elucidate the effects of this compound on lipid profiles and the underlying mechanisms.

Lack of a-Synuclein Fibrillization Data for this compound

Despite interest in cinnamic acid derivatives as potential modulators of amyloidogenic proteins, comprehensive research findings specifically detailing the effects of this compound on the fibrillization of alpha-synuclein (B15492655) are not available in the current scientific literature.

The aggregation of the alpha-synuclein (α-Synuclein) protein is a key pathological feature in a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease. Consequently, compounds that can inhibit or modulate this aggregation process are of significant scientific interest.

While various derivatives of cinnamic acid have been investigated for their anti-amyloid properties, the research focus has been on other isomers. Studies have explored the potential of compounds like 3,4-Dimethoxycinnamic acid and ferulic acid to prevent the pathological transformation of amyloidogenic proteins. researchgate.netnih.gov

In one study, nine different natural and synthetic cinnamic acid derivatives were examined for their ability to prevent the amyloid transformation of α-Synuclein. researchgate.net While three of the nine compounds were found to be effective inhibitors, the specific identities of the six compounds that showed little to no effect were not disclosed in the available reports. This leaves a gap in the understanding of the structure-activity relationship for this class of compounds, including the specific activity of the 2,3-dimethoxy isomer.

The proposed mechanism for the effective cinnamic acid derivatives involves their interaction with structured forms of the protein, such as oligomers and fibrils, rather than the monomeric form of α-Synuclein. It is hypothesized that these compounds bind to prefibrillar oligomers or small fibrils, thereby interfering with further aggregation and the formation of mature amyloid fibrils. researchgate.netmdpi.com

However, without specific experimental data from assays such as Thioflavin T (ThT) fluorescence, which measures amyloid fibril formation, the inhibitory capacity and potential mechanism of action for this compound remain uncharacterized. Therefore, it is not possible to provide detailed research findings or data tables regarding its specific role in the modulation of alpha-synuclein fibrillization.

Mechanistic Elucidation of 2,3 Dimethoxycinnamic Acid S Biological Actions

Molecular Target Identification and Validation

Research has identified a key molecular target for 2,3-Dimethoxycinnamic acid in the bacterium Chromobacterium violaceum: the CviR receptor protein. nih.gov CviR is a crucial component of the quorum sensing (QS) system, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production. nih.govmdpi.com

The identification of CviR as the target was validated through molecular docking analysis. nih.gov These computational studies revealed that 2,3-DCA competitively binds to the same active binding pocket on the CviR receptor that the natural signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), occupies. nih.govnih.gov By occupying this site, 2,3-DCA effectively blocks the natural signaling molecule from binding and activating the receptor. This competitive inhibition prevents the CviR protein from forming active complexes that would normally initiate downstream gene transcription, thereby disrupting the entire QS signaling cascade. nih.gov This targeted action highlights the potential of 2,3-DCA as a quorum sensing inhibitor. nih.govnih.gov

Cellular Signaling Pathway Modulation

The primary cellular signaling pathway modulated by this compound is the quorum sensing (QS) system in Gram-negative bacteria like C. violaceum. nih.govmdpi.com The QS signaling pathway is a density-dependent regulatory network that allows bacteria to control the expression of specific genes involved in collective behaviors. nih.gov

2,3-DCA modulates this pathway by acting as a competitive antagonist of the CviR receptor. nih.gov The process unfolds as follows:

Interference with Signal Reception: 2,3-DCA binds to the CviR receptor, preventing the binding of the native N-acyl-l-homoserine lactone (AHL) autoinducer. nih.govnih.gov

Inhibition of Transcriptional Activation: This binding event forms an inactive complex, which is unable to trigger the conformational changes necessary for CviR to function as a transcriptional activator. nih.gov

Disruption of Downstream Signaling: Consequently, the normal transcription of QS-regulated downstream genes is prevented. nih.gov

This disruption of the QS signaling pathway leads to the inhibition of several virulence-related traits in C. violaceum, including the production of the pigment violacein (B1683560), swarming motility, and the formation of biofilms. nih.govnih.gov The interaction of 2,3-DCA with QS-related proteins effectively disrupts the signaling cascade that regulates these pathogenic behaviors. nih.gov

Gene Expression and Protein Regulation Studies

The modulation of the quorum sensing pathway by this compound is directly reflected in its ability to regulate gene and protein expression. Studies utilizing quantitative reverse transcription-polymerase chain reaction (qRT-PCR) have demonstrated that 2,3-DCA significantly suppresses the expression of key genes associated with the QS system in C. violaceum. nih.govnih.gov

Specifically, treatment with 2,3-DCA leads to the downregulation of the gene encoding the signal receptor protein, cviR. nih.gov This is a critical regulatory action, as it reduces the number of available receptors for the natural signaling molecule. Furthermore, 2,3-DCA inhibits the expression of several downstream genes that are under the control of the CviR-mediated QS system. These include vioA, vioB, and vioE, which are all involved in the biosynthetic pathway of violacein, a major virulence factor in this bacterium. nih.govnih.gov By preventing the normal transcription of these genes, 2,3-DCA effectively blocks the production of their corresponding proteins and, ultimately, the synthesis of violacein. nih.gov

| Gene Target | Function | Effect of 2,3-DCA Treatment | Reference |

|---|---|---|---|

| cviR | QS Signal Receptor Protein | Significantly Inhibited | nih.govnih.gov |

| vioA | Violacein Biosynthesis | Inhibited | nih.govnih.gov |

| vioB | Violacein Biosynthesis | Inhibited | nih.govnih.gov |

| vioE | Violacein Biosynthesis | Significantly Inhibited | nih.gov |

Enzyme Inhibition Profiles (e.g., Histone Deacetylase Inhibition Enhancement)

While some cinnamic acid derivatives have been studied for their effects on various enzymes, specific data on the direct enzyme inhibition profile of this compound is limited in the reviewed literature. For instance, other related compounds, such as 3,4-dimethoxycinnamic acid derivatives, have been implicated in the inhibition of soybean lipoxygenase. mdpi.com Similarly, the parent compound, trans-cinnamic acid, has been shown to mediate some of its biological effects through the inhibition of histone deacetylases (HDACs). nih.gov

Histone deacetylases are a class of enzymes that play a crucial role in chromatin remodeling and gene expression. nih.govnih.gov The inhibition of HDACs is a therapeutic strategy being explored in various diseases. youtube.commdpi.com However, current research does not explicitly detail a direct inhibitory or enhancing role for this compound on histone deacetylase activity. The primary mechanism of action identified for 2,3-DCA is not classical enzyme inhibition, but rather the competitive binding to the CviR receptor protein, which functions as a transcriptional regulator in the bacterial quorum sensing system. nih.gov Further research is required to determine if 2,3-DCA possesses direct inhibitory activity against specific enzymes like HDACs or others.

Structure Activity Relationship Sar Investigations for 2,3 Dimethoxycinnamic Acid Derivatives

Influence of Methoxy (B1213986) Group Positions on Biological Potency

The number and position of methoxy (-OCH₃) groups on the phenyl ring of cinnamic acid derivatives are critical determinants of their biological activity. nih.gov The presence and location of these groups affect parameters such as solubility, membrane permeability, and interaction with biological targets like enzymes. nih.gov

Research indicates that the specific positioning of methoxy groups influences the potency and type of pharmacological effect. For instance, studies on various dimethoxycinnamic acid isomers have shown differential activities. While 3,4-dimethoxycinnamic acid penetrates the intestinal wall more readily than its corresponding hydroxy derivatives, the specific advantages of the 2,3-dimethoxy arrangement are a subject of ongoing investigation. researchgate.net

Comprehensive studies have highlighted that a methoxy group in the para position is a key structural feature for high antidiabetic activity in phenylpropenoic acids. nih.gov For example, p-methoxycinnamic acid demonstrated a 100-fold higher antidiabetic activity than the reference compound 1-deoxynojirimycin. nih.gov In contrast, the presence of hydroxyl (-OH) groups is more closely associated with antioxidant activity. nih.gov The substitution pattern, therefore, allows for the fine-tuning of the therapeutic potential, with methoxy groups, particularly at the para position, being crucial for antidiabetic, hepatoprotective, and neuroprotective effects. nih.gov

Impact of Side Chain Modifications on Activity Profile

Modifications to the acrylic acid side chain of cinnamic acid derivatives can significantly influence their biological activity. nih.gov Alterations to the alkene group and the carboxylic acid functional group have been shown to affect the pharmacological properties of these compounds. nih.gov

For instance, the conversion of the carbonyl group in an ester derivative to a methylene (B1212753) group can lead to a notable decrease in activity. nih.gov The type of alkyl group, chain length, and degree of branching in cinnamic acid esters also greatly affect their biological efficacy. nih.gov Steric hindrance near the ester group has been observed to decrease the activity of the compounds. nih.gov

Studies on hydroxycinnamic acid derivatives have revealed that for synergistic effects with other compounds in certain cancer cell lines, the carbon C7–C8 double bond and a methyl-esterified carboxyl group are critical structural elements. nih.govbgu.ac.il This highlights the importance of the unsaturated side chain and the nature of the carboxyl group in defining the activity profile of these molecules. nih.govbgu.ac.il

Role of Aromatic Ring Substituents on Pharmacological Effects

The nature and position of substituents on the aromatic ring are crucial for the biological activities of cinnamic acid derivatives. nih.gov The incorporation of different functional groups in place of hydrogen can significantly alter the electronic, steric, and hydrophobic properties of the ring, thereby influencing the molecule's interaction with biological targets. researchgate.net

For anti-tuberculosis activity, the presence of an electron-withdrawing group at the para position of the phenyl ring generally favors significant activity. nih.gov Conversely, compounds with electron-donating substituents on the phenyl ring tend not to display significant anti-TB activity. nih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for understanding and predicting the SAR of cinnamic acid derivatives. alquds.eduresearchgate.net These in silico approaches help in identifying the key structural features that govern the biological activity of these compounds and in designing new, more potent analogues. alquds.edunih.gov

Molecular docking studies have been used to evaluate the binding affinity of cinnamic acid derivatives to the active sites of various enzymes, such as matrix metalloproteinase-9 (MMP-9). nih.gov Such studies can predict how these molecules interact with their biological targets and can help in the rational design of more effective inhibitors. nih.gov

QSAR analyses have shown that the electronic properties of cinnamic acid analogues are often the governing factors of their activity. alquds.edu By developing multiple linear regression models, it is possible to predict the potency of new compounds. alquds.edu For instance, a QSAR study on a series of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors indicated that the potency of the compounds is governed by their electronic properties. alquds.edu These computational models can guide the synthesis of novel derivatives with potentially enhanced therapeutic effects. researchgate.net

Metabolic Fate and Biotransformation Studies of 2,3 Dimethoxycinnamic Acid

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial in drug discovery and xenobiotic research for predicting a compound's behavior in vivo. nih.gov These assays typically involve incubating a compound with metabolically active systems, such as liver microsomes, S9 fractions, or hepatocytes, to measure the rate of its degradation over time. nih.govnih.gov The results, often expressed as half-life (t1/2) and intrinsic clearance (CLint), help to anticipate a compound's bioavailability and potential for drug-drug interactions. nih.gov

For dimethoxycinnamic acid derivatives, in vitro models have provided key insights. An experiment using a post-mitochondrial supernatant from mammalian liver cells (S9 fraction) demonstrated that 3,4-dimethoxycinnamic acid possesses high metabolic stability. researchgate.net This stability is attributed to the methylation of the hydroxyl groups. researchgate.net Further studies utilizing human colorectal adenocarcinoma cells (Caco-2), a well-established model for the intestinal barrier, have investigated the transport characteristics of dimethoxycinnamic acid derivatives. nih.gov In this model, 3,4-dimethoxycinnamic acid was found to be preferentially transported in its free form, primarily through passive diffusion. nih.gov This suggests that the compound can readily cross the intestinal wall without significant metabolism during initial absorption. researchgate.netnih.gov

The table below summarizes the key methodologies used in assessing the in vitro metabolic stability of compounds like 2,3-dimethoxycinnamic acid.

| In Vitro Model | Primary Function | Key Parameters Measured | Relevance for Dimethoxycinnamic Acid |

| Liver Microsomes | Contains Phase I (e.g., CYP450) enzymes. | Intrinsic Clearance (CLint), Half-life (t1/2) | Assesses susceptibility to oxidative metabolism. |

| Liver S9 Fraction | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. | Intrinsic Clearance (CLint), Half-life (t1/2) | Provides a broader view of metabolic pathways, including some conjugation. |

| Hepatocytes | The "gold standard"; contains a full complement of metabolic enzymes and cofactors. | Intrinsic Clearance (CLint), Half-life (t1/2), Metabolite Identification | Offers the most comprehensive prediction of in vivo hepatic metabolism. |

| Caco-2 Cells | A model of the human intestinal epithelium. | Permeability, Efflux Ratio, Transport Mechanism | Predicts intestinal absorption and stability during transport. nih.gov |

In Vivo Metabolic Pathway Delineation

In vivo studies in humans have shed light on the absorption, metabolism, and pharmacokinetic profile of dimethoxycinnamic acid following dietary intake. A study involving healthy volunteers who consumed coffee, a natural source of cinnamic acid derivatives, provided a detailed 24-hour plasma pharmacokinetic profile of 3,4-dimethoxycinnamic acid. nih.gov

The research revealed that 3,4-dimethoxycinnamic acid appears in the plasma as the free aglycone (the non-sugar part of a glycoside) and is absorbed rapidly. nih.gov The time to reach the maximum plasma concentration (Tmax) was swift, occurring at just 30 minutes post-consumption for some subjects. nih.gov A primary metabolite identified in the plasma was dimethoxy-dihydrocinnamic acid, which appeared at a later time point, with its concentration peaking between 8 and 12 hours after intake. nih.gov This indicates that a key metabolic pathway for dimethoxycinnamic acid in vivo is the reduction of the double bond on the propenoic acid side chain. This biotransformation is likely carried out by the gut microbiota before absorption or during enterohepatic circulation.

The pharmacokinetic parameters for 3,4-dimethoxycinnamic acid and its metabolite from the human study are presented below. nih.gov

| Compound | Cmax (approx.) | Tmax | Notes |

| 3,4-Dimethoxycinnamic Acid | ~ 0.5 µM | 30 minutes (initial peak) | An additional peak was observed at 2-4 hours in several subjects. nih.gov |

| Dimethoxy-dihydrocinnamic Acid | ~ 0.1 µM | 8 - 12 hours | Appears later in plasma, suggesting it is a metabolite of the parent compound. nih.gov |

Role in the Metabolism of Related Cinnamic Acid Derivatives (e.g., Caffeic Acid, Coumarin)

The metabolic pathways of various phenolic compounds are often interconnected. This compound does not actively influence the metabolism of other derivatives but is rather a product in the metabolic cascade of related compounds like caffeic acid.

Caffeic Acid: Caffeic acid (3,4-dihydroxycinnamic acid) is a major dietary hydroxycinnamic acid. mdpi.com Its metabolism in the body involves several biotransformation steps, including methylation. In vivo studies suggest that after caffeic acid is absorbed, it can be methylated to form ferulic acid (3-methoxy-4-hydroxycinnamic acid) and subsequently can be further methylated to form 3,4-dimethoxycinnamic acid. mdpi.comsemanticscholar.org This process is catalyzed by catechol-O-methyltransferase (COMT), an enzyme common in the metabolism of catechol-containing compounds. Therefore, dimethoxycinnamic acid represents a terminal, more metabolically stable product in the biotransformation pathway of dietary caffeic acid. mdpi.com

Coumarin (B35378): Coumarin and its derivatives are metabolized in humans primarily by Cytochrome P450 enzymes, with CYP2A6 being the principal enzyme responsible for its 7-hydroxylation. nih.gov At present, there is no documented scientific evidence to suggest that this compound plays a direct role in or influences the metabolic pathways of coumarin. The metabolic routes of these two classes of compounds appear to be independent.

Influence of Methoxy (B1213986) Substitution on Metabolic Processes and Bioavailability

The substitution pattern on the aromatic ring of cinnamic acid derivatives, particularly the presence of methoxy (-OCH₃) groups instead of hydroxyl (-OH) groups, has a profound impact on their metabolic fate and bioavailability. researchgate.net

Methoxy substitution enhances metabolic stability significantly. The hydroxyl groups of compounds like caffeic acid are primary targets for Phase II conjugation reactions, such as sulfonation and glucuronidation. researchgate.net These reactions increase water solubility and facilitate rapid excretion, thereby lowering the biological activity and half-life of the compound. By methylating these hydroxyl groups to form dimethoxycinnamic acid, these sites for conjugation are blocked. This "masking" effect inhibits the activity of first-pass liver enzymes responsible for sulfonation and glucuronidation, leading to a more stable compound with a longer circulating half-life. researchgate.net

Furthermore, methoxylation increases the lipophilicity of the molecule. This increased lipid solubility enhances the compound's ability to permeate biological membranes. In vitro studies using Caco-2 cells have demonstrated that 3,4-dimethoxycinnamic acid penetrates the intestinal wall several times more easily than the corresponding hydroxy derivative of cinnamic acid. researchgate.net This improved absorption across the gastrointestinal tract contributes directly to higher oral bioavailability, meaning a greater fraction of the ingested compound reaches systemic circulation in its active form. researchgate.net

Advanced Analytical Methodologies for 2,3 Dimethoxycinnamic Acid Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the structural confirmation of 2,3-dimethoxycinnamic acid. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of trans-2,3-dimethoxycinnamic acid displays characteristic signals for the aromatic, vinylic, and methoxy (B1213986) protons. The aromatic protons on the substituted benzene (B151609) ring typically appear as a multiplet in the region of δ 7.0-7.5 ppm. The two vinylic protons of the propenoic acid chain exhibit a doublet of doublets or two distinct doublets, with a large coupling constant (typically >15 Hz) confirming the trans configuration of the double bond. The two methoxy groups give rise to two sharp singlets, each integrating to three protons, in the upfield region of the spectrum, generally between δ 3.8 and 4.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 168-170 ppm. The carbons of the aromatic ring and the double bond resonate in the δ 110-150 ppm region. The two methoxy carbons are observed as sharp signals in the upfield region, typically between δ 55 and 62 ppm.

¹H NMR Spectral Data for trans-2,3-Dimethoxycinnamic Acid (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~7.0-7.5 | m | - |

| Vinylic-H (α to COOH) | ~6.4 | d | ~16.0 |

| Vinylic-H (β to COOH) | ~7.8 | d | ~16.0 |

| OCH₃ | ~3.85 | s | - |

| OCH₃ | ~3.90 | s | - |

¹³C NMR Spectral Data for trans-2,3-Dimethoxycinnamic Acid (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~169.0 |

| Aromatic C-O | ~153.0, ~148.0 |

| Aromatic C-H & C-C | ~110-130 |

| Vinylic C (α to COOH) | ~118.0 |

| Vinylic C (β to COOH) | ~145.0 |

| OCH₃ | ~56.0, ~61.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic peaks include:

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.

Strong C-H stretching vibrations from the aromatic ring and the vinylic group are observed around 3000-3100 cm⁻¹.

The C=O stretching vibration of the carboxylic acid carbonyl group gives a very strong and sharp absorption band typically in the range of 1680-1710 cm⁻¹.

The C=C stretching vibration of the alkene and the aromatic ring appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

The C-O stretching vibrations of the methoxy groups and the carboxylic acid are visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Aromatic/Vinylic C-H | Stretch | 3000-3100 | Medium |

| Carbonyl C=O | Stretch | 1680-1710 | Strong, Sharp |

| Alkene C=C | Stretch | 1620-1640 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| C-O (Methoxy/Acid) | Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (208.21 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cinnamic acid derivatives involve the loss of small neutral molecules or radicals.

Expected key fragments for this compound include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at [M-17]⁺.

Loss of a methoxy radical (•OCH₃), leading to a fragment at [M-31]⁺.

Loss of a carboxyl group (•COOH), resulting in a fragment at [M-45]⁺.

Cleavage of the propenoic acid chain can also lead to various other smaller fragments.

Predicted Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M - OH]⁺ |

| 177 | [M - OCH₃]⁺ |

| 163 | [M - COOH]⁺ |

Chromatographic Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound from various mixtures. Reversed-phase HPLC is particularly effective for this purpose.

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which provides good retention and separation of moderately polar compounds like cinnamic acid derivatives.

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape) and an organic modifier such as acetonitrile or methanol. The gradient allows for the efficient elution of compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is typically used for quantification. This compound exhibits strong UV absorbance due to its aromatic ring and conjugated system, with a maximum absorbance (λmax) that can be used for selective detection and quantification.

Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of this compound of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. Method validation would include assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. d-nb.info

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | DAD or UV at λmax |

| Injection Volume | 10-20 µL |

Bioanalytical Methods for Detection in Biological Matrices

The detection and quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates are crucial for pharmacokinetic and metabolism studies. Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in tandem with mass spectrometry (LC-MS/MS), is the gold standard for the bioanalysis of this compound.

Sample Preparation: A critical step in bioanalysis is the preparation of the biological sample to remove interfering substances and concentrate the analyte. Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. This method can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide high recovery and a very clean extract.

LC-MS/MS Analysis: An LC-MS/MS method for this compound would typically involve:

Chromatographic Separation: Similar to the HPLC methods described above, a reversed-phase column is used to separate the analyte from other components in the sample extract.

Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole instrument, is used for detection. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition is used for quantification.

A study has reported the first identification of dimethoxycinnamic acids in human plasma after coffee intake using an LC-MS method. rsc.orgresearchgate.netresearchgate.net The method was optimized to resolve interferences and allow for reliable detection and identification of 3,4-dimethoxycinnamic acid. rsc.orgresearchgate.net This highlights the utility of LC-MS for studying the bioavailability and metabolism of such compounds. Another study detailed a UHPLC-MS/MS method for the simultaneous determination of cinnamaldehyde, cinnamic acid, and the related 2-methoxy cinnamic acid in rat whole blood, demonstrating the applicability of this technique for pharmacokinetic studies of similar compounds. dcu.ie

Key Aspects of a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Description |

|---|---|

| Sample Matrix | Plasma, Urine, Tissue Homogenate |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization | Electrospray Ionization (ESI), typically in negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Method Validation | Assessed for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. globalresearchonline.neteuropa.eu |

Therapeutic Potential and Future Research Directions

Development of 2,3-Dimethoxycinnamic Acid-Based Lead Compounds

The development of lead compounds is a critical step in drug discovery, where a promising molecule is chemically modified to optimize its therapeutic properties. While research specifically on this compound as a lead compound is in its early stages, its chemical structure provides a versatile scaffold for synthesizing new derivatives. The presence of a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group allows for various modifications to enhance bioactivity. nih.gov

A concrete example of such development is the use of this compound in the synthesis of (2E,2′E,2′′E)-N,N′,N′′-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide]. fishersci.cathermofisher.com This synthesis demonstrates the compound's utility as a building block for creating more complex molecules with specific therapeutic targets. The broader family of cinnamic acid derivatives has been extensively studied, with modifications leading to agents with antimicrobial, anticancer, antimalarial, and neuroprotective properties. nih.gov The knowledge gained from synthesizing and testing other methoxylated cinnamic acid derivatives, such as ferulic acid and sinapic acid, provides a strategic framework for designing and developing novel lead compounds based on the 2,3-dimethoxy scaffold. mdpi.comnih.gov

Strategies for Enhancing Bioavailability and Efficacy